Tetrachlorocatechol

Description

Propriétés

IUPAC Name |

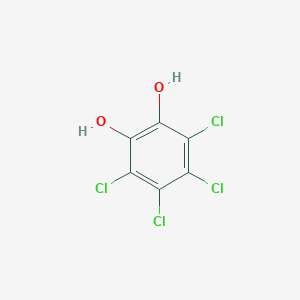

3,4,5,6-tetrachlorobenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O2/c7-1-2(8)4(10)6(12)5(11)3(1)9/h11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBMVWQICIXSEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022151 | |

| Record name | Tetrachlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1198-55-6 | |

| Record name | Tetrachlorocatechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1198-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5,6-Tetrachlorocatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001198556 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TETRACHLOROCATECHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29027 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetrachlorocatechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Benzenediol, 3,4,5,6-tetrachloro- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRACHLOROCATECHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5REG09UJO0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrachlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TCC), a chlorinated catechol, is a significant metabolite of the widely used and controversial pesticide, pentachlorophenol (B1679276) (PCP). Its presence in the environment and its demonstrated biological activity necessitate a thorough understanding of its chemical and toxicological properties. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, safety and handling protocols, and key experimental methodologies for its study. Detailed experimental protocols and visual representations of its biological interactions and analytical workflows are presented to support researchers in the fields of environmental science, toxicology, and drug development.

Core Properties of this compound

This compound is a white, solid organochlorine compound. It is recognized for its role as a metabolite of pentachlorophenol and as a precursor in the synthesis of the chiral resolving agent TRISPHAT.

| Property | Data | Reference(s) |

| CAS Number | 1198-55-6 | [1][2][3][4][5] |

| Molecular Formula | C₆H₂Cl₄O₂ | [1][2] |

| Molecular Weight | 247.89 g/mol | [1][2] |

| Appearance | White to off-white solid | [5] |

| Melting Point | 193-195 °C | [6][7] |

| SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)O)O | [1] |

| InChIKey | RRBMVWQICIXSEO-UHFFFAOYSA-N | [4] |

| Synonyms | 3,4,5,6-Tetrachloro-1,2-benzenediol, Tetrachloropyrocatechol | [4][5] |

Synthesis and Purification

This compound is primarily known as a degradation product of pentachlorophenol. Laboratory-scale synthesis can be achieved through the photochemical degradation of pentachlorophenol.

Experimental Protocol: Photochemical Synthesis of this compound from Pentachlorophenol

This protocol is adapted from a described method for the photodegradation of pentachlorophenol.

Materials:

-

Pentachlorophenol (PCP)

-

γ-Fe₂O₃ (gamma-iron(III) oxide)

-

Sodium hydroxide (B78521) (NaOH) or Perchloric acid (HClO₄) for pH adjustment

-

Deionized water

-

Photochemical reactor system with a UV lamp (e.g., 8 W LZC-UV lamp with main emission at 350 nm)

-

Centrifuge

Procedure:

-

Prepare a stock solution of aqueous PCP (e.g., 0.075 mM).

-

In the photochemical reactor, create a suspension with an initial PCP concentration of 0.0375 mM and a γ-Fe₂O₃ dosage of 0.4 g/L.

-

Adjust the initial pH of the suspension using NaOH or HClO₄ as needed.

-

Maintain the reaction temperature at 30 °C.

-

Irradiate the suspension with the 350 nm UV light source.

-

Withdraw samples at specific time intervals.

-

Immediately centrifuge the withdrawn samples at 4500 rpm for 25 minutes to separate the catalyst.

-

The supernatant can then be carried forward for purification and analysis of this compound.

Purification: Further purification of the resulting this compound from the reaction mixture can be achieved using techniques such as column chromatography or recrystallization, depending on the purity requirements.

Biological Activity and Toxicological Profile

This compound exhibits notable biological effects, including enzyme inhibition and cytotoxicity. It is considered harmful if swallowed and can cause serious eye damage. It is also very toxic to aquatic life.

Mechanism of Action: Enzyme Inhibition

This compound has been shown to have an inhibitory effect on the enzyme acyl-coenzyme A:cholesterol acyltransferase, which is involved in cholesterol synthesis. It is also known to inhibit catechol oxidase.

References

- 1. DOT Language | Graphviz [graphviz.org]

- 2. worthe-it.co.za [worthe-it.co.za]

- 3. sketchviz.com [sketchviz.com]

- 4. ANONIM, OECD Guideline for testing of Chemicals, Test No. 423: Acute Oral Toxicity-Acute Toxic Class Method, adopted: 17th December 2001, 1-14 (2001). [sciepub.com]

- 5. graphviz.org [graphviz.org]

- 6. medium.com [medium.com]

- 7. mystrica.com [mystrica.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetrachlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TCC), scientifically known as 3,4,5,6-tetrachlorobenzene-1,2-diol, is a chlorinated aromatic compound belonging to the catechol family. It is a significant metabolite of the widely used and environmentally persistent pesticide, pentachlorophenol (B1679276) (PCP). Due to its prevalence as an environmental contaminant and its inherent biological activity, a thorough understanding of its physical and chemical properties is crucial for researchers in toxicology, environmental science, and drug development. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols, and insights into its biological interactions.

Physical and Chemical Properties

This compound is a white to off-white solid at room temperature. Its core structure consists of a benzene (B151609) ring substituted with four chlorine atoms and two adjacent hydroxyl groups. This substitution pattern significantly influences its chemical reactivity, solubility, and biological activity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₆H₂Cl₄O₂ | [1][2] |

| Molecular Weight | 247.89 g/mol | [1][2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 193-195 °C | |

| Boiling Point | 309.1 ± 37.0 °C (estimated) | [2] |

| Density | 1.8 ± 0.1 g/cm³ (estimated) | [2] |

| pKa | 5.68 ± 0.33 (predicted) | |

| LogP | 4.74 | [2] |

| Solubility | Soluble in dichloromethane. |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound.

Table 2: Spectroscopic Data of this compound

| Technique | Data | Source(s) |

| ¹³C NMR | Spectral data available. | [4] |

| FT-IR | ATR-IR spectrum available. | |

| Mass Spectrometry | GC-MS and other MS data available. | [4] |

| ¹H NMR | Due to the fully substituted benzene ring, a proton NMR spectrum of the aromatic region is not applicable. The two hydroxyl protons would appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration. |

Experimental Protocols

Synthesis of this compound

While this compound is primarily known as a degradation product of pentachlorophenol, a direct, high-yield laboratory synthesis can be challenging to find in the literature. A plausible, though not explicitly detailed, method involves the hydrolysis of tetrachloro-o-benzoquinone.

Hypothetical Protocol for the Hydrolysis of Tetrachloro-o-benzoquinone:

-

Dissolution: Dissolve tetrachloro-o-benzoquinone in a suitable organic solvent (e.g., dioxane or tetrahydrofuran).

-

Reduction: Add a reducing agent, such as sodium dithionite (B78146) or a catalytic amount of a noble metal catalyst (e.g., Pd/C) under a hydrogen atmosphere, to the solution.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Upon completion, quench the reaction with a weak acid (e.g., acetic acid).

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Workflow for Hypothetical Synthesis of this compound

References

Synthesis of Tetrachlorocatechol from Pentachlorophenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tetrachlorocatechol from pentachlorophenol (B1679276), with a focus on methodologies relevant to research and development. This compound, a significant metabolite of the widely used biocide pentachlorophenol, is of interest to researchers studying toxicology, environmental degradation, and the synthesis of complex chlorinated molecules.[1][2] This document details photochemical, oxidative, and biological synthesis routes, presenting quantitative data in structured tables and providing detailed experimental protocols.

Introduction

This compound (3,4,5,6-tetrachloro-1,2-benzenediol) is an organochlorine compound that emerges from the degradation of pentachlorophenol (PCP).[1] Its synthesis is a key area of study for understanding the environmental fate of PCP and for the controlled generation of this compound for further research. While not a mainstream synthetic target in drug development, its role as a metabolite and its potential for further chemical elaboration make its synthesis relevant to toxicologists and medicinal chemists working with chlorinated compounds. This guide explores the primary known methods for converting PCP to this compound.

Synthesis Methodologies

The conversion of pentachlorophenol to this compound can be achieved through several pathways, including photochemical degradation, chemical oxidation, and biological transformation. Direct, selective chemical synthesis via traditional organic chemistry methods is not well-documented in the literature, with most reported syntheses being forms of controlled degradation.

Photochemical Synthesis

Photochemical degradation is a well-documented method for the synthesis of this compound from pentachlorophenol. This method mimics the natural degradation of PCP in the environment under UV irradiation.[3]

This protocol is based on the photocatalytic degradation of pentachlorophenol in an aqueous solution.

Materials:

-

Pentachlorophenol (PCP)

-

γ-iron(III) oxide (γ-Fe₂O₃) as a photocatalyst

-

Oxalic acid

-

Sodium hydroxide (B78521) (NaOH) or Perchloric acid (HClO₄) for pH adjustment

-

Deionized water

-

Photochemical reactor system with a UV lamp (e.g., 8 W LZC-UV lamp with main emission at 350 nm)

-

Centrifuge

Procedure:

-

Preparation of Stock Solution: Prepare a 0.075 mM stock solution of aqueous pentachlorophenol.

-

Reaction Setup:

-

In the photochemical reactor, create a suspension with an initial PCP concentration of 0.0375 mM.

-

Add the γ-Fe₂O₃ photocatalyst at a dosage of 0.4 g/L.

-

Adjust the initial pH of the suspension to 5 using NaOH or HClO₄.

-

Maintain the reaction temperature at 30°C.

-

-

Photoreaction:

-

Irradiate the suspension with a UV lamp (main emission at 350 nm, light intensity of 1.2 mW/cm²).

-

-

Sampling and Analysis:

-

Withdraw samples at specific time intervals.

-

Immediately centrifuge the samples at 4500 rpm for 25 minutes to separate the catalyst.

-

Analyze the supernatant for the presence and concentration of this compound using appropriate analytical techniques (e.g., HPLC, GC-MS).

-

| Parameter | Value | Reference |

| Initial PCP Concentration | 0.0375 mM | [3] |

| Catalyst | γ-Fe₂O₃ | [3] |

| Catalyst Loading | 0.4 g/L | [3] |

| pH | 5 | [3] |

| Temperature | 30°C | [3] |

| UV Wavelength | 350 nm | [3] |

Note: Specific yield of this compound is not explicitly stated in the source, as the focus is on degradation. However, this compound is a known product of this process.

Chemical Oxidation

Chemical oxidation using strong oxidizing agents can also lead to the formation of this compound from pentachlorophenol, although often as part of a complex mixture of degradation products.

One studied method involves the use of manganese dioxide (MnO₂). This reaction can produce this compound as a minor product alongside other compounds.[4] Another approach is the use of ozone (O₃), which has been shown to degrade PCP, with this compound identified as a byproduct.[5][6]

| Method | Oxidizing Agent | Key Products | Yield of TCC | Reference |

| Abiotic Transformation | Manganese Dioxide (MnO₂) | Nonachlorohydroxybiphenylethers, Tetrachlorohydroquinone, This compound | Minor Product | [4] |

| Ozonation | Ozone (O₃) | Tetrachloro-o-benzoquinone, This compound , Oxalate, Chloride | Byproduct | [5][6] |

Biological Synthesis (Metabolic Pathway)

In various microorganisms, such as the bacterium Sphingobium chlorophenolicum, pentachlorophenol is metabolized through a well-defined enzymatic pathway that can be harnessed for the synthesis of its derivatives.[7][8][9][10] This biological transformation represents a "green" synthesis route. The initial step in this pathway is the conversion of PCP to tetrachlorohydroquinone, which is an isomer of this compound. While not directly producing this compound as the primary product, understanding this pathway is crucial for biocatalytic approaches.

The key enzyme in the initial step of PCP degradation in Sphingobium chlorophenolicum is Pentachlorophenol 4-monooxygenase (PcpB), which hydroxylates PCP.[7][11]

Visualizations

Experimental Workflow: Photochemical Synthesis

Caption: Workflow for the photochemical synthesis of this compound.

Metabolic Pathway of Pentachlorophenol in Sphingobium chlorophenolicum

Caption: Enzymatic degradation pathway of PCP in S. chlorophenolicum.

Summary and Conclusion

The synthesis of this compound from pentachlorophenol is primarily achieved through controlled degradation pathways rather than direct chemical synthesis. The photochemical method offers a reproducible laboratory-scale synthesis, and the detailed protocol provided herein serves as a valuable starting point for researchers. Chemical oxidation methods provide alternative but potentially less selective routes. For those interested in biocatalysis and greener chemical processes, the metabolic pathway in microorganisms like Sphingobium chlorophenolicum presents a promising area for further investigation, although the primary product is an isomer of the target molecule. This guide provides the foundational knowledge for researchers to select and develop the most appropriate synthetic strategy for their specific needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. researchwithrutgers.com [researchwithrutgers.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. Organization and Regulation of Pentachlorophenol-Degrading Genes in Sphingobium chlorophenolicum ATCC 39723 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Research Portal [rex.libraries.wsu.edu]

- 11. Pentachlorophenol hydroxylase, a poorly functioning enzyme required for degradation of pentachlorophenol by Sphingobium chlorophenolicum - PubMed [pubmed.ncbi.nlm.nih.gov]

Tetrachlorocatechol: A Comprehensive Technical Guide to its Natural Occurrence and Environmental Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TeCC), a chlorinated aromatic compound, is a molecule of significant environmental and toxicological interest. Its presence in the environment is primarily linked to anthropogenic activities, arising as a metabolic byproduct of the widely used pesticide pentachlorophenol (B1679276) (PCP) and as a discharge component from the pulp and paper industry. This technical guide provides an in-depth overview of the natural occurrence and environmental sources of this compound, supported by quantitative data, detailed experimental protocols for its detection, and visual representations of its metabolic and analytical pathways.

Introduction

This compound (3,4,5,6-tetrachloro-1,2-benzenediol) is a persistent organic pollutant that has garnered attention due to its potential toxicity and widespread presence in various environmental compartments. Understanding its sources and formation pathways is crucial for assessing its environmental fate and impact on ecosystems and human health. This guide synthesizes current knowledge on the origins of this compound, focusing on its two primary anthropogenic sources.

Primary Environmental Sources

Metabolic Transformation of Pentachlorophenol (PCP)

This compound is a significant metabolite of pentachlorophenol (PCP), a broad-spectrum biocide historically used for wood preservation and as a pesticide.[1] In biological systems, including mammals and microorganisms, PCP undergoes metabolic transformation, leading to the formation of several chlorinated phenols, with this compound being a notable product.[2] The initial step in this biotransformation is the hydroxylation of PCP to form tetrachlorohydroquinone (B164984) (TCHQ), a reaction catalyzed by enzymes such as PCP-4-monooxygenase.[3] TCHQ can then be further oxidized to this compound.[2]

Pulp and Paper Mill Effluents

The pulp and paper industry is another major contributor to the environmental burden of this compound.[4][5] During the bleaching process of wood pulp, chlorine and chlorine-containing compounds react with residual lignin, leading to the formation of a complex mixture of chlorinated organic compounds, including this compound.[4] These compounds are then discharged in the mill's effluent, contaminating nearby water bodies and sediments.

Natural Occurrence

While the primary sources of this compound are anthropogenic, there is evidence of its natural production in the environment, albeit at likely much lower concentrations. Some species of fungi, particularly those involved in wood degradation, have been shown to produce chlorinated aromatic compounds, and it is plausible that this compound could be among them. However, the contribution of these natural sources to the overall environmental load of this compound is considered to be minor compared to industrial and metabolic sources.

Quantitative Data on Environmental Concentrations

The concentration of this compound in the environment varies significantly depending on the proximity to contamination sources such as wood treatment facilities and pulp and paper mills. The following tables summarize available data on its concentrations in water and soil.

Table 1: Concentration of this compound in Water Samples

| Source Location | Sample Type | Concentration Range | Reference |

| Near Pulp and Paper Mills | Effluent | Not detected to 1000 ng/L | [6] |

Table 2: Concentration of Chlorophenols (including PCP) in Soil Samples from Contaminated Sites

| Site Type | Analyte | Concentration Range (mg/kg) | Reference |

| Wood Treatment Site | Pentachlorophenol (PCP) | Up to 1.5 | [1] |

Note: Data for this compound in soil is often reported as part of total chlorophenols or is focused on the parent compound, PCP. The concentration of this compound is expected to be a fraction of the total PCP concentration.

Experimental Protocols

Accurate quantification of this compound in environmental matrices is essential for risk assessment and monitoring. The following sections provide detailed protocols for its analysis in soil and water samples.

Analysis of this compound in Soil Samples

5.1.1. Extraction

-

Sample Preparation: Air-dry the soil sample and sieve it through a 2 mm mesh to remove large debris. Homogenize the sample.

-

Alkaline Extraction:

-

Weigh 10 g of the prepared soil sample into a 50 mL centrifuge tube.

-

Add 20 mL of 0.1 M sodium hydroxide (B78521) (NaOH) solution.

-

Shake the mixture vigorously for 1 hour at room temperature.[7]

-

Centrifuge the sample at 3000 rpm for 10 minutes and collect the supernatant.

-

Repeat the extraction with another 20 mL of 0.1 M NaOH.

-

Combine the supernatants.

-

-

Acidification and Liquid-Liquid Extraction:

-

Acidify the combined supernatant to pH 2 with concentrated hydrochloric acid (HCl).

-

Transfer the acidified extract to a separatory funnel.

-

Add 30 mL of a 1:1 mixture of n-hexane and acetone (B3395972) and shake for 2 minutes.

-

Allow the phases to separate and collect the organic layer.

-

Repeat the extraction twice with fresh organic solvent.

-

Combine the organic extracts.

-

-

Concentration:

-

Dry the combined organic extract by passing it through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.

-

5.1.2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Derivatization:

-

To 100 µL of the concentrated extract, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Heat the mixture at 70°C for 30 minutes.

-

-

GC-MS Conditions:

-

GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

-

Injector Temperature: 280°C.

-

Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

MS Interface Temperature: 280°C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Selected Ions for this compound-TMS derivative: Monitor characteristic ions (e.g., m/z 376, 361, 285). The exact ions should be confirmed with a standard.

-

Analysis of this compound in Water Samples

5.2.1. Solid-Phase Extraction (SPE)

-

Sample Preparation: Filter the water sample through a 0.45 µm glass fiber filter to remove suspended solids. Acidify the sample to pH 2 with concentrated HCl.

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 10 mL of methanol (B129727) followed by 10 mL of deionized water (pH 2). Do not allow the cartridge to go dry.[8]

-

-

Sample Loading: Pass 500 mL of the acidified water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Cartridge Washing: Wash the cartridge with 5 mL of deionized water to remove interfering substances.

-

Elution: Elute the retained this compound from the cartridge with 10 mL of methanol.

-

Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

5.2.2. High-Performance Liquid Chromatography (HPLC) Analysis

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of methanol (A) and 0.1% formic acid in water (B).

-

Start with 50% A, increase to 95% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Column Temperature: 30°C.

-

Detector: UV detector at 295 nm.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows related to this compound.

References

- 1. epa.gov [epa.gov]

- 2. The oxidation of tetrachloro-1,4-hydroquinone by microsomes and purified cytochrome P-450b. Implications for covalent binding to protein and involvement of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bacterial Biotransformation of Pentachlorophenol and Micropollutants Formed during Its Production Process | MDPI [mdpi.com]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. celso-foelkel.com.br [celso-foelkel.com.br]

- 6. Bacterial metabolism of 4-chlorophenoxyacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. weber.hu [weber.hu]

An In-depth Technical Guide on the Core Mechanism of Action of Tetrachlorocatechol Toxicity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol (TCC), a significant metabolite of the widespread environmental contaminant pentachlorophenol (B1679276) (PCP), exhibits a multifaceted toxicological profile. This technical guide delineates the core mechanisms underlying TCC-induced toxicity, with a primary focus on its role as a potent uncoupler of mitochondrial oxidative phosphorylation. This disruption of cellular energy metabolism is a central tenet of its toxicity. Furthermore, this document explores associated mechanisms, including the generation of reactive oxygen species (ROS) and the subsequent impact on critical cellular signaling pathways, namely the NF-κB and MAPK pathways. Quantitative toxicological data are presented, alongside detailed experimental protocols for the key assays cited, to provide a comprehensive resource for researchers in toxicology and drug development.

Introduction

This compound (TCC) is an organochlorine compound that emerges from the metabolic degradation of pentachlorophenol (PCP), a historically prevalent biocide.[1] As a major metabolite, the toxicology of TCC is of considerable interest in understanding the overall adverse health effects associated with PCP exposure. The primary mechanism of TCC toxicity is attributed to its ability to function as a protonophore, thereby uncoupling oxidative phosphorylation in mitochondria. This guide provides a detailed examination of this and other related toxicological mechanisms.

Core Mechanism of Action: Uncoupling of Oxidative Phosphorylation

The principal mechanism of TCC toxicity is its action as an uncoupler of oxidative phosphorylation.[2] Like other weakly acidic uncouplers, TCC disrupts the tight coupling between the electron transport chain and ATP synthesis.[1]

Protonophore Action: TCC, being a lipophilic molecule with an acidic dissociable group, can readily diffuse across the inner mitochondrial membrane. It functions as a protonophore, shuttling protons from the intermembrane space back into the mitochondrial matrix, dissipating the proton motive force.[3][4] This circumvents the F0F1-ATP synthase, leading to a futile cycle of substrate oxidation without concomitant ATP production. The energy that would have been used for ATP synthesis is instead dissipated as heat.

The following diagram illustrates the uncoupling of oxidative phosphorylation by TCC:

Secondary Mechanisms of Toxicity

Beyond its primary role as an uncoupler, TCC toxicity is augmented by several interconnected mechanisms.

Generation of Reactive Oxygen Species (ROS)

The uncoupling of oxidative phosphorylation can lead to an increased rate of electron flow through the electron transport chain, which may result in "electron leakage" and the subsequent formation of superoxide (B77818) radicals (O₂⁻). These can be converted to other reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), leading to oxidative stress.[5] Catechol moieties, in general, can undergo redox cycling to generate ROS.[6]

Perturbation of Cellular Signaling Pathways

Oxidative stress is a known activator of multiple signaling pathways, including the NF-κB and MAPK pathways, which are implicated in inflammation, apoptosis, and cell survival.

Studies on catechol derivatives suggest their ability to inhibit the activation of the NF-κB transcription factor.[2] This can occur through multiple mechanisms, including the direct inhibition of DNA binding of activated NF-κB.[7] The generation of ROS by compounds like tetrachlorobenzoquinone, a related compound, has been shown to activate the IKK/IκB/NF-κB signaling pathway, leading to inflammatory responses.[3]

The following diagram depicts the potential influence of TCC-induced ROS on the NF-κB pathway:

The mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, JNK, and p38, are also sensitive to oxidative stress.[8] Exposure to environmental toxins can lead to the activation of p38 and ERK-MAPK pathways, resulting in cellular responses such as apoptosis.[9] While direct evidence for TCC is limited, related compounds like 4-methylcatechol (B155104) have been shown to stimulate the phosphorylation of MAPK/ERK.[10]

The following diagram illustrates the potential activation of the MAPK pathway by TCC-induced ROS:

Enzyme Inhibition

This compound has been investigated for its inhibitory effects on various enzymes. Notably, it has been used in studies of urease inhibition by halogenated benzo- and naphthoquinones.[9] Catechols, in general, are known to be inhibitors of urease.[11]

Quantitative Toxicological Data

The following table summarizes the available quantitative data on the toxicity of this compound.

| Endpoint | Test System | Value | Reference |

| Acute Oral LD50 | Male Mouse | 318 ± 22 mg/kg | [12] |

| Acute Oral LD50 | Female Mouse | 331 ± 22 mg/kg | [12] |

| Acute Intraperitoneal LD50 | Male Mouse | 161 ± 11 mg/kg | [12] |

| Acute Intraperitoneal LD50 | Female Mouse | 167 ± 11 mg/kg | [12] |

| Synergistic Cytotoxicity | Escherichia coli (with Sodium Azide) | >6 log bacterial killing | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound toxicity.

Acute Oral Toxicity Testing in Rodents (Adapted from OECD Guideline 420)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Workflow Diagram:

Protocol:

-

Animal Selection and Acclimatization: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rats or CD-1 mice). Acclimatize animals to laboratory conditions for at least 5 days.[14]

-

Fasting: Fast animals prior to dosing (e.g., overnight for rats, 3-4 hours for mice), with water available ad libitum.[14]

-

Dose Administration: Administer the test substance (TCC) in a single dose by gavage using a stomach tube. The vehicle should be inert (e.g., corn oil).

-

Observation: Observe animals for mortality, signs of gross toxicity, and behavioral changes at 30 minutes, 2, 4, and 6 hours after administration, and then daily for 14 days.

-

Body Weight: Record body weight just before dosing and on days 7 and 14.

-

Necropsy: Perform a gross necropsy on all animals at the end of the 14-day observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).

In Vitro Cytotoxicity Assay (MTT Assay in HepG2 Cells)

Objective: To determine the concentration of a substance that reduces the viability of a cell population by 50% (IC50).

Workflow Diagram:

Protocol:

-

Cell Culture: Culture HepG2 cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of approximately 5,000 cells/well and incubate for 24 hours to allow for cell attachment.[15]

-

Treatment: Prepare serial dilutions of TCC in the culture medium. Replace the existing medium in the wells with the TCC-containing medium. Include vehicle controls.

-

Incubation: Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability against the TCC concentration and determine the IC50 value from the dose-response curve.[15]

Measurement of Mitochondrial Membrane Potential

Objective: To assess the effect of a substance on the mitochondrial membrane potential (ΔΨm).

Protocol (using JC-1 dye and flow cytometry):

-

Cell Treatment: Treat cells (e.g., HepG2) with the desired concentrations of TCC for a specified time. Include a positive control (e.g., CCCP, a known uncoupler) and a vehicle control.

-

JC-1 Staining: Incubate the treated cells with JC-1 staining solution (typically 5 µg/mL) at 37°C for 20 minutes.[16]

-

Washing: Wash the cells twice with PBS.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or metabolically stressed cells with a low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.

-

Data Analysis: Quantify the shift from red to green fluorescence to determine the percentage of cells with depolarized mitochondria.

ATP Depletion Assay

Objective: To quantify the effect of a substance on cellular ATP levels.

Protocol (using a luciferin (B1168401)/luciferase-based assay):

-

Cell Treatment: Treat cells with TCC at various concentrations and for different time points.

-

Cell Lysis: Lyse the cells to release intracellular ATP.

-

Luciferase Reaction: Add a luciferin/luciferase reagent to the cell lysate. The luciferase enzyme catalyzes the oxidation of luciferin in the presence of ATP, producing light.

-

Luminescence Measurement: Measure the luminescence using a luminometer. The light intensity is directly proportional to the ATP concentration.[17]

-

Data Analysis: Normalize the ATP levels to the total protein concentration in each sample and compare the ATP levels in treated cells to those in control cells.

Conclusion

The primary mechanism of this compound toxicity is the uncoupling of oxidative phosphorylation, leading to a depletion of cellular ATP. This is further exacerbated by the generation of reactive oxygen species, which can trigger pro-inflammatory and apoptotic signaling pathways, including the NF-κB and MAPK cascades. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a robust framework for further investigation into the toxicological properties of TCC and for the development of potential therapeutic interventions against its adverse effects. A deeper understanding of the specific interactions of TCC with components of the signaling pathways identified will be a crucial next step in fully elucidating its mechanism of action.

References

- 1. A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of NF-kappa B transcription factor by catechol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tetrachlorobenzoquinone exhibits neurotoxicity by inducing inflammatory responses through ROS-mediated IKK/IκB/NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Oligonol Ameliorates CCl₄-Induced Liver Injury in Rats via the NF-Kappa B and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PMN- 04 Measurement of Intracellular Reactive Oxygen Species (ROS) levels in Human PMN [protocols.io]

- 6. Catechol Groups Enable Reactive Oxygen Species Scavenging-Mediated Suppression of PKD-NFkappaB-IL-8 Signaling Pathway by Chlorogenic and Caffeic Acids in Human Intestinal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Impact of environmental toxicants on p38- and ERK-MAPK signaling pathways in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cris.huji.ac.il [cris.huji.ac.il]

- 10. biogot.com [biogot.com]

- 11. Inactivation of urease by catechol: Kinetics and structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synergistic cytotoxic effect of this compound and sodium azide in Escherichia coli: Toxicity, metabolism, and mechanistic aspects* | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 13. researchgate.net [researchgate.net]

- 14. SOP FOR CONDUCTING PRECLINICAL ACUTE ORAL TOXICITY IN RODENTS BY OECD TG-420 | Research SOP [researchsop.com]

- 15. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Determination of high mitochondrial membrane potential in spermatozoa loaded with the mitochondrial probe 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolyl-carbocyanine iodide (JC-1) by using fluorescence-activated flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mild pentachlorophenol-mediated uncoupling of mitochondria depletes ATP but does not cause an oxidized redox state or dopaminergic neurodegeneration in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Genotoxic Effects and Mutagenic Properties of Tetrachlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrachlorocatechol, a chlorinated organic compound and a metabolite of the widespread environmental contaminant pentachlorophenol (B1679276) (PCP), presents a significant concern for human health due to its potential genotoxic and mutagenic properties. While comprehensive quantitative data on this compound remains limited in publicly accessible literature, this guide provides an in-depth overview of the anticipated mechanisms of its genotoxicity, based on the well-documented activities of related catechol and chlorophenol compounds. Furthermore, this document outlines the detailed experimental protocols for the standard battery of assays required to thoroughly assess the mutagenic and clastogenic potential of this compound. This includes the bacterial reverse mutation assay (Ames test), in vitro chromosomal aberration assay, in vitro sister chromatid exchange (SCE) assay, and the in vivo micronucleus assay. Methodological workflows and potential signaling pathways are illustrated through diagrams to provide clarity for researchers. This guide is intended to serve as a foundational resource for initiating and conducting a robust evaluation of the genetic toxicology of this compound.

Introduction

This compound (TCC) is a halogenated aromatic compound that can be formed through the environmental degradation or metabolic processing of pentachlorophenol (PCP), a widely used pesticide and wood preservative.[1] Given its persistence and potential for human exposure, a thorough understanding of the toxicological profile of this compound, particularly its capacity to induce genetic damage, is of paramount importance for risk assessment and regulatory purposes.

Genotoxicity refers to the property of chemical agents to damage the genetic information within a cell, leading to mutations, which may in turn lead to cancer. Mutagenicity is a specific type of genotoxicity that describes the induction of permanent transmissible changes in the amount or structure of the genetic material of cells or organisms.

This technical guide synthesizes the current understanding of the potential genotoxic mechanisms of this compound, drawing parallels with related and more extensively studied catechol compounds. It provides detailed experimental protocols for the key assays used to evaluate genotoxicity and mutagenicity, offering a framework for researchers and drug development professionals to design and execute comprehensive safety assessments.

Potential Mechanisms of this compound-Induced Genotoxicity

The genotoxicity of catechols is often linked to their ability to undergo redox cycling, a process that generates reactive oxygen species (ROS). This mechanism is considered a primary pathway for catechol-induced DNA damage. It is hypothesized that this compound follows a similar pathway.

The proposed mechanism involves the following steps:

-

Auto-oxidation: this compound can auto-oxidize to form a semiquinone radical.

-

ROS Generation: The semiquinone radical can react with molecular oxygen to produce superoxide (B77818) radicals (O₂⁻•).

-

Further Redox Cycling: The semiquinone can be further oxidized to tetrachloro-ortho-quinone, generating another superoxide radical.

-

Formation of Hydrogen Peroxide: Superoxide radicals can be converted to hydrogen peroxide (H₂O₂), either spontaneously or through enzymatic dismutation.

-

Fenton Reaction: In the presence of transition metals like copper (Cu⁺/Cu²⁺) or iron (Fe²⁺/Fe³⁺), hydrogen peroxide can undergo the Fenton reaction to generate highly reactive hydroxyl radicals (•OH).

-

DNA Damage: The hydroxyl radical is a potent oxidizing agent that can attack DNA, leading to single- and double-strand breaks, base modifications (such as the formation of 8-oxoguanine), and abasic sites.

This cascade of events can lead to mutations, chromosomal aberrations, and ultimately, may contribute to carcinogenesis.

Data Presentation on Genotoxicity and Mutagenicity

Bacterial Reverse Mutation Assay (Ames Test)

This assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

Table 1: Illustrative Results of the Ames Test for this compound

| Strain | Metabolic Activation (S9) | Concentration (µ g/plate ) | Mean Revertant Colonies ± SD | Mutagenicity Index (MI) |

| TA98 | - | 0 (Vehicle Control) | 25 ± 4 | 1.0 |

| 10 | 28 ± 5 | 1.1 | ||

| 50 | 32 ± 6 | 1.3 | ||

| 100 | 35 ± 7 | 1.4 | ||

| + | 0 (Vehicle Control) | 30 ± 5 | 1.0 | |

| 10 | 65 ± 8 | 2.2 | ||

| 50 | 150 ± 15 | 5.0 | ||

| 100 | 280 ± 25 | 9.3 | ||

| TA100 | - | 0 (Vehicle Control) | 120 ± 10 | 1.0 |

| 10 | 125 ± 12 | 1.0 | ||

| 50 | 130 ± 11 | 1.1 | ||

| 100 | 140 ± 15 | 1.2 | ||

| + | 0 (Vehicle Control) | 130 ± 12 | 1.0 | |

| 10 | 145 ± 14 | 1.1 | ||

| 50 | 200 ± 20 | 1.5 | ||

| 100 | 270 ± 28 | 2.1 |

SD: Standard Deviation. MI: Mutagenicity Index (Mean revertants in test group / Mean revertants in vehicle control group). A positive result is typically indicated by a dose-dependent increase in revertant colonies and an MI ≥ 2.

In Vitro Chromosomal Aberration Assay

This assay assesses the potential of a substance to cause structural and numerical chromosomal damage in mammalian cells.

Table 2: Illustrative Results of the In Vitro Chromosomal Aberration Assay for this compound in CHO-K1 Cells

| Treatment Condition | Concentration (µg/mL) | Mitotic Index (%) | % Cells with Structural Aberrations (excl. gaps) | % Cells with Numerical Aberrations |

| -S9 (24h exposure) | 0 (Vehicle Control) | 15.2 | 1.5 | 0.5 |

| 5 | 14.8 | 2.0 | 0.5 | |

| 10 | 13.5 | 4.5 | 1.0 | |

| 20 | 10.1 | 8.0 | 1.5 | |

| +S9 (4h exposure) | 0 (Vehicle Control) | 14.9 | 2.0 | 0.0 |

| 10 | 14.0 | 3.5 | 0.5 | |

| 20 | 12.1* | 7.5 | 1.0 | |

| 40 | 8.5 | 15.0 | 2.5* |

*p < 0.05, **p < 0.01 compared to vehicle control. A positive result is indicated by a statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.

In Vitro Sister Chromatid Exchange (SCE) Assay

This assay detects reciprocal exchanges of DNA between sister chromatids and is a sensitive indicator of DNA damage.

Table 3: Illustrative Results of the In Vitro SCE Assay for this compound in Human Peripheral Blood Lymphocytes

| Treatment Condition | Concentration (µg/mL) | SCEs per Cell (Mean ± SD) |

| -S9 | 0 (Vehicle Control) | 5.8 ± 1.2 |

| 1 | 6.5 ± 1.4 | |

| 2.5 | 8.9 ± 1.8* | |

| 5 | 12.4 ± 2.5 | |

| +S9 | 0 (Vehicle Control) | 6.1 ± 1.3 |

| 2.5 | 7.2 ± 1.5 | |

| 5 | 10.5 ± 2.1 | |

| 10 | 15.8 ± 3.1** |

*p < 0.05, **p < 0.01 compared to vehicle control. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of SCEs per cell.

In Vivo Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of rodents by analyzing the formation of micronuclei in polychromatic erythrocytes (PCEs).

Table 4: Illustrative Results of the In Vivo Micronucleus Assay for this compound in Mouse Bone Marrow

| Dose (mg/kg/day) | % PCE of Total Erythrocytes (Mean ± SD) | Number of Micronucleated PCEs per 2000 PCEs (Mean ± SD) |

| 0 (Vehicle Control) | 48.5 ± 4.2 | 2.8 ± 1.1 |

| 50 | 47.1 ± 3.9 | 3.5 ± 1.3 |

| 100 | 45.3 ± 4.5 | 6.9 ± 2.0 |

| 200 | 38.9 ± 5.1 | 11.2 ± 3.1** |

*p < 0.05, **p < 0.01 compared to vehicle control. A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated PCEs and a non-significant or slight decrease in the %PCE (indicating no substantial bone marrow toxicity).

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to evaluate the genotoxic and mutagenic properties of this compound.

Bacterial Reverse Mutation Assay (Ames Test)

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 471.

Objective: To detect gene mutations induced by this compound.

Materials:

-

Tester Strains: Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, and Escherichia coli strain WP2 uvrA.

-

Metabolic Activation System: S9 fraction from the liver of rats pre-treated with a suitable inducing agent (e.g., Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone), supplemented with cofactors (e.g., NADP, G6P).

-

Media: Nutrient broth, minimal glucose agar (B569324) plates, top agar.

-

Test Substance: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Controls: Negative (vehicle) control, positive controls for each strain with and without S9 activation.

Procedure:

-

Strain Preparation: Inoculate each tester strain into nutrient broth and incubate overnight to reach the late exponential or early stationary phase of growth.

-

Dose Range Finding: A preliminary study is conducted to determine the appropriate concentration range of this compound, identifying cytotoxic concentrations.

-

Main Experiment (Plate Incorporation Method): a. To sterile tubes, add 2 mL of molten top agar, 0.1 mL of the bacterial culture, and 0.1 mL of the test substance solution at the desired concentration. b. For experiments with metabolic activation, add 0.5 mL of the S9 mix to the tube. For experiments without metabolic activation, add 0.5 mL of a suitable buffer. c. Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate. d. Allow the top agar to solidify.

-

Incubation: Incubate the plates at 37°C for 48-72 hours.

-

Scoring: Count the number of revertant colonies on each plate.

In Vitro Chromosomal Aberration Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 473.

Objective: To identify substances that cause structural or numerical chromosomal aberrations in cultured mammalian cells.

Materials:

-

Cell Line: Chinese Hamster Ovary (CHO) cells, Chinese Hamster Lung (CHL) cells, or human peripheral blood lymphocytes.

-

Culture Medium and Reagents: Appropriate culture medium, fetal bovine serum, antibiotics, colcemid (or other metaphase-arresting agent).

-

Metabolic Activation System: S9 mix as described for the Ames test.

-

Test Substance: this compound dissolved in a suitable solvent.

-

Controls: Negative (vehicle) control, positive controls (e.g., mitomycin C without S9, cyclophosphamide (B585) with S9).

Procedure:

-

Cell Culture: Culture the cells to a suitable confluency.

-

Treatment: Expose the cell cultures to various concentrations of this compound, with and without S9 mix, for a short duration (e.g., 3-6 hours) or a continuous duration (e.g., 24 hours without S9).

-

Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures for the last 2-3 hours of the incubation period to accumulate cells in metaphase.

-

Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

-

Hypotonic Treatment: Treat the cells with a hypotonic solution (e.g., 0.075 M KCl) to swell the cells and disperse the chromosomes.

-

Fixation: Fix the cells with a freshly prepared mixture of methanol (B129727) and acetic acid (3:1).

-

Slide Preparation: Drop the fixed cell suspension onto clean, cold, wet microscope slides and allow them to air dry.

-

Staining: Stain the slides with Giemsa or a similar stain.

-

Scoring: Analyze at least 200 well-spread metaphases per concentration under a microscope for the presence of structural and numerical chromosomal aberrations.

In Vitro Sister Chromatid Exchange (SCE) Assay

This protocol is based on established methods for SCE analysis.

Objective: To detect the induction of sister chromatid exchanges by this compound.

Materials:

-

Cell Line: Human peripheral blood lymphocytes or a suitable mammalian cell line.

-

Culture Medium and Reagents: Appropriate culture medium, fetal bovine serum, antibiotics, phytohaemagglutinin (for lymphocytes), 5-bromo-2'-deoxyuridine (B1667946) (BrdU).

-

Staining Reagents: Hoechst 33258, Giemsa stain.

-

Test Substance: this compound dissolved in a suitable solvent.

-

Controls: Negative (vehicle) control, positive control (e.g., mitomycin C).

Procedure:

-

Cell Culture with BrdU: Culture the cells for two cell cycles in the presence of BrdU. This allows for the incorporation of BrdU into the newly synthesized DNA strands.

-

Treatment: Expose the cells to this compound for a portion of or the entire culture period.

-

Metaphase Arrest, Harvesting, and Slide Preparation: Follow the same procedures as for the chromosomal aberration assay (steps 3-7).

-

Differential Staining: a. Stain the slides with Hoechst 33258. b. Expose the slides to UV light. c. Incubate the slides in a salt solution (e.g., 2x SSC) at an elevated temperature. d. Stain the slides with Giemsa. This procedure results in differential staining of the sister chromatids.

-

Scoring: Analyze well-differentiated metaphases under a microscope and count the number of SCEs per cell.

In Vivo Micronucleus Assay

This protocol is based on the OECD Guideline for the Testing of Chemicals, No. 474.

Objective: To determine if this compound induces micronuclei in the bone marrow of rodents.

Materials:

-

Animals: Young adult mice or rats.

-

Test Substance: this compound in a suitable vehicle for administration (e.g., corn oil for oral gavage).

-

Controls: Negative (vehicle) control, positive control (e.g., cyclophosphamide).

-

Stains: Acridine orange or Giemsa.

Procedure:

-

Dose Range Finding: A preliminary study is conducted to determine the maximum tolerated dose (MTD) of this compound.

-

Treatment: Administer this compound to the animals (typically via oral gavage or intraperitoneal injection) at several dose levels, usually on two or more consecutive days.

-

Sample Collection: At an appropriate time after the last dose (e.g., 24 hours), euthanize the animals and collect bone marrow from the femur or tibia.

-

Slide Preparation: a. Flush the bone marrow from the bones with fetal bovine serum. b. Prepare a cell suspension and create smears on microscope slides.

-

Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs), normochromatic erythrocytes (NCEs), and micronuclei.

-

Scoring: Analyze at least 2000 PCEs per animal for the presence of micronuclei. Also, determine the ratio of PCEs to NCEs to assess bone marrow toxicity.

Conclusion

While direct experimental data on the genotoxicity and mutagenicity of this compound are not extensively available, the established mechanisms of related catechol compounds strongly suggest a potential for this compound to induce DNA damage, primarily through the generation of reactive oxygen species. This guide provides a comprehensive framework for the assessment of these potential effects, detailing the standard experimental protocols for a battery of internationally recognized genotoxicity assays.

The execution of these assays—the Ames test, chromosomal aberration assay, sister chromatid exchange assay, and the in vivo micronucleus test—is crucial for a definitive characterization of the genotoxic profile of this compound. The resulting data will be vital for regulatory agencies, researchers, and drug development professionals in conducting accurate risk assessments and ensuring human and environmental safety. The illustrative data tables and workflow diagrams presented herein are intended to guide the design of future studies and the interpretation of their findings. Further research to generate robust quantitative data on the genotoxic and mutagenic properties of this compound is strongly encouraged.

References

Microbial Biodegradation of Tetrachlorocatechol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TCC), a halogenated aromatic compound, is a persistent environmental pollutant primarily originating from the incomplete degradation of pentachlorophenol (B1679276) (PCP), a widely used pesticide and wood preservative.[1] Due to its toxicity and potential for bioaccumulation, understanding the microbial pathways for its degradation is crucial for developing effective bioremediation strategies. This technical guide provides an in-depth overview of the known aerobic and anaerobic microbial biodegradation pathways of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of the metabolic routes.

Aerobic Biodegradation Pathway

Under aerobic conditions, the primary mechanism for the breakdown of this compound is initiated by an ortho or intradiol cleavage of the aromatic ring. This pathway is facilitated by a series of specialized enzymes, with chlorocatechol 1,2-dioxygenase playing a pivotal role.

The key steps in the aerobic degradation of this compound are:

-

Ortho-Cleavage: The enzyme chlorocatechol 1,2-dioxygenase (EC 1.13.11.1) catalyzes the cleavage of the C1-C2 bond of the this compound ring, incorporating both atoms of molecular oxygen to form 2,3,4,5-tetrachloro-cis,cis-muconic acid.[2] This step is often rate-limiting.

-

Lactonization and Dehalogenation: The tetrachloromuconic acid is then converted to a dienelactone intermediate with the removal of chlorine atoms. This is a critical detoxification step.

-

Hydrolysis and Further Metabolism: The resulting dienelactone is hydrolyzed to maleylacetate (B1240894). Maleylacetate is subsequently reduced to 3-oxoadipate, which can then enter the tricarboxylic acid (TCA) cycle for complete mineralization to carbon dioxide and water.[3]

Key Enzymes in Aerobic Degradation

| Enzyme | EC Number | Function |

| Chlorocatechol 1,2-dioxygenase | 1.13.11.1 | Catalyzes the ortho-cleavage of the this compound ring. |

| Chloromuconate Cycloisomerase | 5.5.1.7 | Converts chloromuconate to dienelactone with the elimination of a chlorine atom.[4] |

| Dienelactone Hydrolase | 3.1.1.45 | Hydrolyzes the dienelactone intermediate to maleylacetate. |

| Maleylacetate Reductase | 1.3.1.32 | Reduces maleylacetate to 3-oxoadipate. |

Quantitative Data for Aerobic Degradation

Specific kinetic data for the biodegradation of this compound is limited. However, studies on chlorocatechol 1,2-dioxygenase from Pseudomonas chlororaphis RW71 have shown its activity on this compound.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | Source Organism |

| Chlorocatechol 1,2-dioxygenase (TetC) | This compound | Lower micromolar range (exact value not determined) | Not determined | Pseudomonas chlororaphis RW71[2] |

| Chlorocatechol 1,2-dioxygenase (TetC) | 3,5-Dichlorocatechol | Not specified | High | Pseudomonas chlororaphis RW71[2] |

| Chlorocatechol 1,2-dioxygenase (TetC) | 3-Chlorocatechol (B1204754) | 0.37 | 6.41 | Pseudomonas chlororaphis RW71[2] |

| Chlorocatechol 1,2-dioxygenase (TetC) | Catechol | 1.24 | 2.01 | Pseudomonas chlororaphis RW71[2] |

Note: The Michaelis-Menten constants for 4,5-halogenated chlorocatechols, including this compound, could not be precisely determined but were assumed to be in the lower micromolar range.[2]

Aerobic Biodegradation Pathway Diagram

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. journals.asm.org [journals.asm.org]

- 3. A new modified ortho cleavage pathway of 3-chlorocatechol degradation by Rhodococcus opacus 1CP: genetic and biochemical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Acute Toxicity of Tetrachlorocatechol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the acute toxicity of tetrachlorocatechol (TCC) in animal models, designed for researchers, scientists, and drug development professionals. This compound, a metabolite of the widely used pesticide pentachlorophenol (B1679276) (PCP), has been noted for its toxicological profile. This document synthesizes available quantitative data, details experimental methodologies, and elucidates potential mechanisms of action to support further research and safety assessment.

Quantitative Toxicity Data

The acute toxicity of this compound has been evaluated across several animal models and routes of exposure. The following tables summarize the key lethal dose (LD50) and lethal concentration (LC50) values identified in the literature. It is important to note the variability in reported values, which may be attributed to differences in experimental protocols, vehicle substances, and animal strains.

| Route of Administration | Animal Model | LD50 (Lethal Dose, 50%) | Toxic Effects Noted |

| Oral | Rat | 1134 mg/kg[1] | Eye effects, somnolence (general depressed activity), hair loss[1] |

| Oral | Mouse | 1.1 mg/kg (1100 µg/kg)[1] | Details not otherwise specified beyond lethal dose[1] |

Table 1: Acute Oral Toxicity of this compound

| Route of Administration | Animal Model | LD50 (Lethal Dose, 50%) |

| Dermal | Rabbit | 1130 mg/kg[1] |

| Dermal | Rabbit | >2000 mg/kg |

Table 2: Acute Dermal Toxicity of this compound

| Route of Administration | Animal Model | LC50 (Lethal Concentration, 50%) | Exposure Duration |

| Inhalation | Rat | >250 ppm[1] | 6 hours[1] |

Table 3: Acute Inhalation Toxicity of this compound

| Organism | LC50 (Lethal Concentration, 50%) | Exposure Duration |

| Common Carp (Cyprinus carpio) | 4.73 mg/L | 24 hours |

| 3.95 mg/L | 48 hours | |

| 3.20 mg/L | 72 hours | |

| 2.43 mg/L | 96 hours |

Table 4: Acute Aquatic Toxicity of this compound

Experimental Protocols

Standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD), are typically followed for acute toxicity studies to ensure data consistency and reliability.

Acute Oral Toxicity Testing (General Guideline)

Acute oral toxicity is generally assessed using a method like the OECD Test Guideline 420 (Fixed Dose Procedure), 423 (Acute Toxic Class Method), or 425 (Up-and-Down Procedure). A common approach involves the following steps:

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex (typically females, as they are often slightly more sensitive) are used.

-

Acclimation: Animals are acclimated to the laboratory conditions for at least five days prior to the study.

-

Fasting: Animals are fasted (food, but not water, is withheld) for a specified period before administration of the test substance.

-

Dose Administration: The test substance, dissolved or suspended in a suitable vehicle (e.g., corn oil), is administered as a single dose by gavage.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight at regular intervals for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period.

Figure 1. Generalized workflow for an acute oral toxicity study.

Acute Dermal Toxicity Testing

For dermal toxicity assessment, a study design similar to OECD Test Guideline 402 is employed.

-

Animal Selection: Young adult rabbits are typically used for this test.

-

Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application: The test substance is applied uniformly over a defined area of the clipped skin. The application site is then covered with a porous gauze dressing and non-irritating tape.

-

Exposure: The substance is typically left in contact with the skin for 24 hours.

-

Observation: After the exposure period, the dressing is removed, and the skin is observed for any local reactions (erythema, edema). The animals are observed for signs of systemic toxicity and mortality for 14 days.

-

Necropsy: All animals undergo a gross necropsy at the end of the study.

Mechanism of Acute Toxicity

The precise signaling pathways of this compound's acute toxicity are not fully elucidated. However, a significant body of evidence suggests that, like other chlorinated phenols, a primary mechanism of action is the uncoupling of oxidative phosphorylation in mitochondria.

Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). Uncouplers disrupt this process by dissipating the proton gradient across the inner mitochondrial membrane that is necessary for ATP synthase to function. This leads to a rapid depletion of cellular ATP, compromising essential cellular functions and ultimately leading to cell death. This disruption of cellular energy production is a plausible explanation for the observed acute systemic toxicity.

While apoptosis (programmed cell death) has been associated with the toxicity of some phenolic compounds, its direct and primary role in the acute lethal effects of this compound is not well-established. It is more likely that the rapid and severe energy depletion caused by the uncoupling of oxidative phosphorylation is the principal driver of acute toxicity.

Figure 2. Proposed mechanism of this compound acute toxicity.

References

An In-depth Technical Guide on the Environmental Fate and Degradation Products of Tetrachlorocatechol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrachlorocatechol (TeCC), a chlorinated aromatic compound, is a significant environmental contaminant primarily originating from the degradation of the widely used pesticide, pentachlorophenol (B1679276) (PCP). It is also found in effluents from pulp and paper bleaching processes. Due to its toxicity and persistence, understanding the environmental fate and degradation of TeCC is crucial for assessing its ecological risk and developing effective remediation strategies. This technical guide provides a comprehensive overview of the current scientific knowledge on the environmental behavior of TeCC, its degradation pathways, and the resulting transformation products.

Environmental Fate of this compound

The environmental fate of a chemical compound is governed by a combination of transport and transformation processes, which determine its distribution, persistence, and ultimate impact on the ecosystem. For TeCC, its environmental behavior is influenced by its physicochemical properties and its susceptibility to biotic and abiotic degradation.

Persistence and Mobility

The persistence of TeCC in the environment is a key factor in its potential for long-term ecological impact. While specific half-life data for TeCC in various environmental compartments are not extensively documented, its persistence can be inferred from studies on its parent compound, PCP. PCP can persist in soil for periods ranging from 14 days to 5 years, depending on the presence of anaerobic soil bacteria.[1] The mobility of TeCC in soil, which dictates its potential to leach into groundwater, is influenced by soil properties such as organic carbon content and pH. Adsorption of chlorophenols, including TeCC, generally increases under acidic conditions and decreases in neutral and basic soils.[1]

Table 1: Physicochemical Properties and Mobility Indicators for Chlorinated Compounds

| Parameter | Value/Range | Significance | Reference |

| This compound (TeCC) | |||

| Molecular Formula | C₆H₂Cl₄O₂ | Basic chemical identity | |

| Molecular Weight | 247.89 g/mol | Influences transport properties | |

| Log Kow (Octanol-Water Partition Coefficient) | Data not available | Indicates potential for bioaccumulation | |

| Koc (Soil Organic Carbon-Water Partitioning Coefficient) | Data not available | Key parameter for assessing mobility in soil | [2] |

| Pentachlorophenol (PCP) (for comparison) | |||

| Half-life in Soil | 14 days - 5 years | Indicates high persistence variability | [1] |

| Adsorption | pH-dependent | Increases in acidic soils, decreases in neutral/basic soils | [1] |

Degradation of this compound

This compound can be degraded through both biological (biodegradation) and non-biological (abiotic degradation) processes. These processes can lead to the complete mineralization of the compound to carbon dioxide and water or the formation of various transformation products.

Biodegradation

Microorganisms, including bacteria and fungi, play a crucial role in the breakdown of TeCC in the environment. The primary mechanism involves enzymatic reactions that lead to the cleavage of the aromatic ring.

Under aerobic conditions, the biodegradation of chlorocatechols typically proceeds through ortho- or meta-cleavage pathways.[3][4] Several bacterial genera have been identified as capable of degrading chlorinated aromatic compounds, including Pseudomonas and Rhodococcus.

-

Pseudomonas species: Pseudomonas reinekei MT1 has been shown to degrade 4-chlorocatechol (B124253) via a pathway involving 3-chloromuconate, 4-chloromuconolactone, and maleylacetate (B1240894) as intermediates.[1] Pseudomonas chlororaphis RW71 can mineralize 1,2,3,4-tetrachlorobenzene, with this compound being a transient intermediate that is further degraded through a chlorocatechol pathway.[5][6] This pathway involves a chlorocatechol 1,2-dioxygenase that can transform this compound.[5][6]

-

Rhodococcus species: Rhodococcus opacus 1CP can degrade 4-chlorocatechol and 3,5-dichlorocatechol.[1] Rhodococcus strains are known for their diverse catabolic capabilities towards aromatic compounds.[7][8]

White-rot fungi, such as Phanerochaete chrysosporium, are known for their ability to degrade a wide range of recalcitrant organic pollutants, including pentachlorophenol and its metabolites.[9][10][11][12] The degradation is mediated by extracellular lignin-modifying enzymes, such as lignin (B12514952) peroxidase (LiP) and manganese peroxidase (MnP). The degradation of PCP by P. chrysosporium is initiated by an oxidative dechlorination to produce tetrachloro-1,4-benzoquinone.[13] This quinone is then reduced to tetrachlorodihydroxybenzene, which undergoes further reductive dechlorinations.[13]

Under anaerobic conditions, the degradation of chlorinated aromatic compounds often proceeds through reductive dechlorination, where chlorine atoms are sequentially replaced by hydrogen atoms. While specific studies on the anaerobic biodegradation of TeCC are limited, the degradation of PCP under anaerobic conditions involves its breakdown to tetrachlorophenols, trichlorophenols, and dichlorophenols.[1] It is plausible that TeCC could be an intermediate in this process or be subject to similar reductive dechlorination reactions.

Abiotic Degradation

In addition to microbial activity, TeCC can be degraded by abiotic processes such as photolysis and hydrolysis.

Hydrolysis is the reaction of a compound with water. While some chlorinated compounds can undergo hydrolysis, pentachlorophenol is reported to be hydrolytically stable.[14] Information on the hydrolysis rate of TeCC is scarce, but it is generally considered to be a minor degradation pathway under typical environmental pH conditions.

Degradation Products

The degradation of this compound, whether biotic or abiotic, results in the formation of various intermediate and final products. Identifying these products is crucial for a complete understanding of the environmental risk, as some degradation products can be more toxic than the parent compound.

Table 2: Known and Putative Degradation Products of this compound

| Degradation Pathway | Intermediate/Final Products | Precursor | Organism/Process | Reference |

| Aerobic Biodegradation | Tetrachloromuconic acid, 2,3,5-Trichlorodienelactone, 2,3,5-Trichloromaleyl acetic acid, 2,4-Dichloro-3-oxoadipic acid | 1,2,3,4-Tetrachlorobenzene (via TeCC) | Pseudomonas chlororaphis RW71 | [5][6] |

| 3-Chloromuconate, 4-Chloromuconolactone, Maleylacetate | 4-Chlorosalicylate (via 4-Chlorocatechol) | Pseudomonas reinekei MT1 | [1] | |

| Fungal Degradation | Tetrachloro-1,4-benzoquinone, Tetrachlorodihydroxybenzene | Pentachlorophenol | Phanerochaete chrysosporium | [13] |

| Anaerobic Biodegradation | Putative: Trichlorocatechols, Dichlorocatechols | This compound | Anaerobic microorganisms | Inferred from PCP degradation[1] |

| Photolysis | Putative: Less chlorinated catechols, Ring cleavage products | This compound | Sunlight | Inferred from PCP photolysis[3] |

Experimental Protocols

Studying the environmental fate and degradation of TeCC requires robust experimental designs and sensitive analytical techniques.

Soil Microcosm Studies

Soil microcosm experiments are widely used to simulate the environmental conditions of soil and study the degradation of contaminants.

Protocol for a Soil Microcosm Degradation Study:

-

Soil Collection and Characterization: Collect soil from a relevant site. Characterize the soil for properties such as pH, organic carbon content, texture, and microbial biomass.

-

Microcosm Setup: Place a known amount of soil (e.g., 20 g dry weight) into sterile glass containers.[15]

-